molecular formula C15H11N3 B2766402 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 118000-52-5

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B2766402
CAS No.: 118000-52-5
M. Wt: 233.274
InChI Key: URUGTBXSBNZLKJ-UHFFFAOYSA-N
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Description

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the formation of the imidazo[1,2-a]pyridine core followed by its functionalization. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic conditions . The resulting imidazo[1,2-a]pyridine can then be further functionalized to introduce the benzonitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific combination of the imidazo[1,2-a]pyridine core and benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound notable for its unique structure, which combines an imidazo[1,2-a]pyridine core with a benzonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C_{15}H_{12}N_{4}, with a molecular weight of approximately 236.27 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive Bacteria46.9 μg/mL
Gram-negative Bacteria93.7 μg/mL
Fungi7.8 to 5.8 μg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with cellular signaling pathways. For instance, compounds structurally related to this compound have demonstrated potent cytotoxic effects against multiple cancer cell lines, indicating a promising avenue for therapeutic development .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Reference
A-431<10
HT29<20
Jurkat<15

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. These interactions can lead to either inhibition or activation of critical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to disrupted cellular functions.
  • Cell Membrane Disruption : Its structure may allow it to integrate into bacterial membranes, compromising their integrity and leading to cell death.

Case Studies and Research Findings

A series of studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Screening : In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as several fungal strains. The observed MIC values suggest it could serve as a lead compound for developing new antimicrobial agents.
  • Anticancer Efficacy : Research involving various cancer cell lines revealed that the compound exhibits significant cytotoxicity, with IC50 values indicating potent activity against resistant cancer types. Further exploration into its mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Structural Analog Studies : Comparative studies with structurally similar compounds have elucidated the importance of specific functional groups in enhancing biological activity. For example, modifications in the methyl group position on the imidazo ring significantly influenced both antimicrobial and anticancer efficacy.

Properties

IUPAC Name

4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-11-2-7-15-17-14(10-18(15)9-11)13-5-3-12(8-16)4-6-13/h2-7,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUGTBXSBNZLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methyl-2-(4'-bromophenyl)imidazo[1,2-a]pyridine (6.0 g) was mixed with 3.0 g of CuCN and 50 ml DMF. The mixture was refluxed for 24 hrs. The hot solution was then poured into a (1:4) ethylenediamine-water mixture (200 ml). Using chloroform, the compound was extracted. The chloroform layer was washed with water, dried and evaporated. The residue was crystallized and recrystallized from ethanol; yield; 3.4 g (69%); mp 225°-226° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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